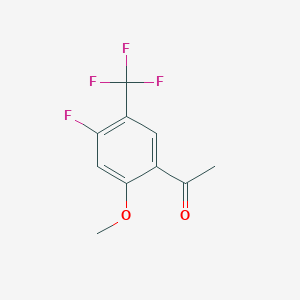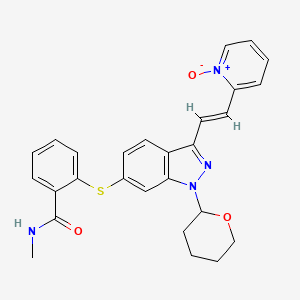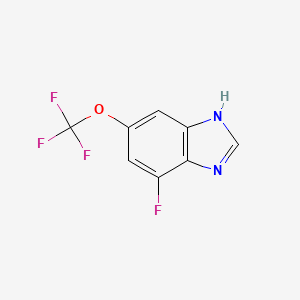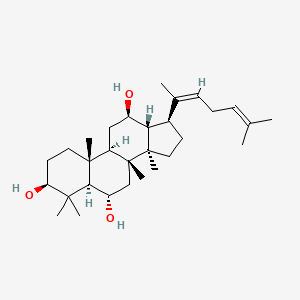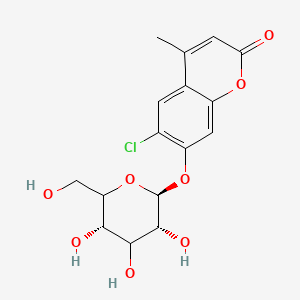
6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside is a fluorogenic substrate used primarily in biochemical assays to detect the presence of beta-galactosidase enzymes. This compound is particularly valuable in various diagnostic and research applications due to its ability to produce a fluorescent signal upon enzymatic cleavage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside typically involves the glycosylation of 6-chloro-4-methylumbelliferone with a suitable galactosyl donor. The reaction is often catalyzed by an acid or enzyme under controlled conditions to ensure the selective formation of the beta-glycosidic bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale glycosylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-galactosidase enzymes. This hydrolysis results in the cleavage of the glycosidic bond, releasing 6-chloro-4-methylumbelliferone, which exhibits strong fluorescence.
Common Reagents and Conditions
Reagents: Beta-galactosidase enzymes, water
Conditions: Aqueous buffer solutions, pH 6-8, temperature range of 25-37°C
Major Products Formed
The major product formed from the enzymatic hydrolysis of this compound is 6-chloro-4-methylumbelliferone, which is a fluorescent compound.
科学研究应用
6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside is widely used in scientific research for various applications:
Biochemistry: Used as a substrate in enzyme assays to measure beta-galactosidase activity.
Molecular Biology: Employed in reporter gene assays to monitor gene expression.
Medical Diagnostics: Utilized in diagnostic tests for detecting beta-galactosidase activity in clinical samples, aiding in the diagnosis of certain genetic disorders.
Industrial Applications: Applied in quality control processes to detect contamination by beta-galactosidase-producing microorganisms.
作用机制
The mechanism of action of 6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside involves its hydrolysis by beta-galactosidase enzymes. The enzyme cleaves the glycosidic bond, releasing 6-chloro-4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be quantitatively measured, providing an indication of the enzyme’s activity.
相似化合物的比较
Similar Compounds
4-Methylumbelliferyl beta-D-Galactopyranoside: Another fluorogenic substrate for beta-galactosidase, but without the chloro substituent.
6-Chloro-4-methylumbelliferyl beta-D-Glucuronide: A similar compound used for detecting beta-glucuronidase activity.
Uniqueness
6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside is unique due to its chloro substituent, which can influence its fluorescence properties and enzymatic cleavage efficiency. This makes it particularly useful in specific assays where enhanced sensitivity and specificity are required.
属性
分子式 |
C16H17ClO8 |
|---|---|
分子量 |
372.8 g/mol |
IUPAC 名称 |
6-chloro-4-methyl-7-[(2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C16H17ClO8/c1-6-2-12(19)23-9-4-10(8(17)3-7(6)9)24-16-15(22)14(21)13(20)11(5-18)25-16/h2-4,11,13-16,18,20-22H,5H2,1H3/t11?,13-,14?,15-,16-/m1/s1 |
InChI 键 |
KAEQSTOOTHDRCX-WXUKXJTFSA-N |
手性 SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O[C@H]3[C@@H](C([C@@H](C(O3)CO)O)O)O |
规范 SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3C(C(C(C(O3)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


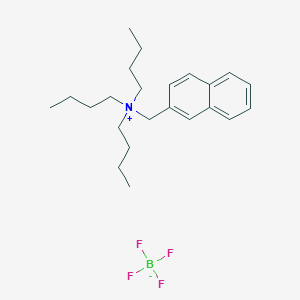

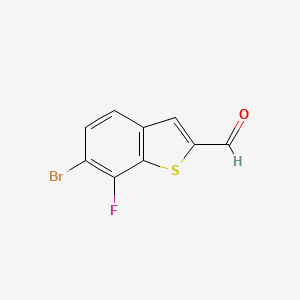
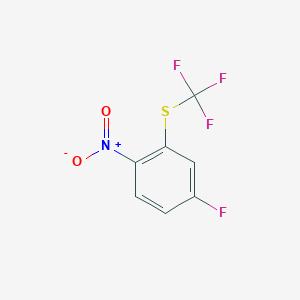
![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one](/img/structure/B13431220.png)
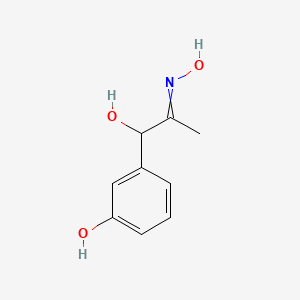
![1-[(4R,5R)-N2-(10,12-Dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine]-pneumocandin B0](/img/structure/B13431231.png)

